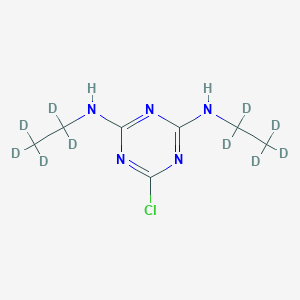

Simazine-d10

Übersicht

Beschreibung

Simazin-d10 ist ein deuteriummarkiertes Analogon von Simazin, einem Triazin-Herbizid. Es wird hauptsächlich als interner Standard für die Quantifizierung von Simazin in verschiedenen analytischen Techniken wie Gaschromatographie und Flüssigchromatographie-Massenspektrometrie verwendet . Die Verbindung hat die Summenformel C7H2D10ClN5 und ein Molekulargewicht von 211,72 .

Wirkmechanismus

Target of Action

Simazine-d10, a deuterium-labeled analog of simazine , primarily targets the photosynthetic electron transport process in annual grasses and broadleaf weeds . This interaction disrupts the normal photosynthetic process, leading to the death of the targeted weeds.

Mode of Action

This compound inhibits the photosynthetic electron transport process by binding to the D1 protein in Photosystem II . This binding blocks the electron flow from water to plastoquinone, disrupting the conversion of light energy into chemical energy within the chloroplasts. As a result, the plant cannot produce the energy it needs to grow, leading to its death.

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the light-dependent reactions that occur in Photosystem II . By inhibiting these reactions, this compound prevents the production of ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis. This disruption affects the plant’s ability to synthesize glucose, leading to energy deprivation and eventual death.

Pharmacokinetics

As a herbicide, it is typically absorbed through the roots of plants and distributed throughout the plant’s tissues

Result of Action

The primary result of this compound’s action is the death of annual grasses and broadleaf weeds . By inhibiting photosynthesis, the compound causes energy deprivation within the plant, leading to its death. This makes this compound effective for weed control in various agricultural settings.

Biochemische Analyse

Biochemical Properties

Simazine-d10, like its parent compound Simazine, interacts with various enzymes and proteins. Specific interactions with this compound have not been extensively studied. In the case of Simazine, it has been shown to interact with and inhibit the proliferation of mammalian dopaminergic cells .

Cellular Effects

Simazine has been shown to induce spleen cell apoptosis and reduce the proliferation of B and T cells in mice . It also affects the developmental differentiation of mammalian dopaminergic neurons .

Molecular Mechanism

Simazine, the parent compound, is known to disrupt neuroendocrine control at the hypothalamus level .

Temporal Effects in Laboratory Settings

Simazine, the parent compound, has been shown to have long-term effects on cellular function .

Dosage Effects in Animal Models

Simazine has been shown to induce spleen cell apoptosis and reduce the proliferation of B and T cells in mice at dosages of 200 and 400 mg/kg .

Metabolic Pathways

Simazine, the parent compound, is known to be involved in the disruption of neuroendocrine control at the hypothalamus level .

Transport and Distribution

Simazine, the parent compound, is known to have high mobility in soil and groundwater, indicating its potential for wide distribution .

Subcellular Localization

Simazine, the parent compound, is known to disrupt neuroendocrine control at the hypothalamus level, suggesting it may localize to this region of the brain .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Simazin-d10 beinhaltet die Einführung von Deuteriumatomen in die Ethylamin-Gruppen von Simazin. Dies kann durch eine Reihe von Deuterium-Austauschreaktionen unter kontrollierten Bedingungen erreicht werden. Die Reaktion beinhaltet typischerweise die Verwendung deuterierter Reagenzien und Lösungsmittel, um die Einlagerung von Deuteriumatomen in die gewünschten Positionen zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Simazin-d10 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Spezialausrüstung für die Handhabung deuterierter Reagenzien und die Gewährleistung der Reinheit und Konsistenz des Endprodukts. Der Produktionsprozess wird sorgfältig überwacht, um die für analytische Standards geforderte hohe Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Simazin-d10 unterliegt, wie sein nicht-deuteriertes Gegenstück, verschiedenen chemischen Reaktionen, darunter:

Oxidation: Simazin-d10 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, die zur Bildung reduzierter Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nucleophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise bei der Oxidation hydroxylierte Derivate gebildet werden, während bei der Reduktion Amin-Derivate entstehen können .

Wissenschaftliche Forschungsanwendungen

Simazin-d10 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt, darunter:

Analytische Chemie: Als interner Standard für die Quantifizierung von Simazin in Umweltproben, wie z. B. Wasser und Boden, mithilfe von Techniken wie Gaschromatographie und Flüssigchromatographie-Massenspektrometrie

Landwirtschaft: Wird in der Forschung verwendet, um Herbizidformulierungen und Applikationsmethoden für eine effektive Unkrautbekämpfung zu entwickeln und zu optimieren.

Wirkmechanismus

Simazin-d10, als Analogon von Simazin, teilt einen ähnlichen Wirkmechanismus. Simazin ist ein Photosystem-II-Inhibitor, das heißt, es stört die photosynthetische Elektronentransportkette in Pflanzen. Diese Hemmung führt zur Störung der Photosynthese, die letztendlich zum Tod der Zielunkräuter führt. Zu den molekularen Zielstrukturen von Simazin gehört das D1-Protein im Photosystem-II-Komplex .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Atrazin-d5: Ein weiteres deuteriummarkiertes Triazin-Herbizid, das als interner Standard für die Quantifizierung von Atrazin verwendet wird.

Propazine-d10: Ein deuteriummarkiertes Analogon von Propazine, das für ähnliche analytische Zwecke verwendet wird.

Einzigartigkeit

Simazin-d10 ist durch seine spezifische Markierung mit Deuterium einzigartig, was in der analytischen Chemie deutliche Vorteile bietet. Die Deuteriumatome erzeugen eine Massenschiebung, die eine präzise Quantifizierung von Simazin in komplexen Matrices ohne Interferenz durch andere Verbindungen ermöglicht. Dies macht Simazin-d10 zu einem unschätzbaren Werkzeug in Umwelt- und toxikologischen Studien .

Eigenschaften

IUPAC Name |

6-chloro-2-N,4-N-bis(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCWYMIRDDJXKW-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583581 | |

| Record name | Simazine-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220621-39-6 | |

| Record name | Simazine-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220621-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.